molecular formula C6H8ClN3 B2399824 4-chloro-N,5-dimethylpyrimidin-2-amine CAS No. 861077-07-8

4-chloro-N,5-dimethylpyrimidin-2-amine

Cat. No.: B2399824
CAS No.: 861077-07-8
M. Wt: 157.6
InChI Key: VSXFLKDXWGJFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 4-chloro-N,5-dimethylpyrimidin-2-amine is C6H8ClN3. The molecular weight is 157.6 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that pyrimidinamine derivatives, which this compound is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Physical and Chemical Properties Analysis

This compound is a colorless solid with a melting point of 145-147 °C. The molecular weight is 157.6 .

Scientific Research Applications

Crystallization and Molecular Recognition

4-chloro-N,5-dimethylpyrimidin-2-amine has been studied for its crystallization properties and potential in molecular recognition. The compound, when crystallized with 5-chloro-2-hydroxybenzoic acid, yielded two forms of a 1:1 salt, each containing a different tautomeric form of the cation. These forms demonstrated distinct hydrogen bonding patterns and molecular arrangements, highlighting the compound's potential in the targeted drug action of pharmaceuticals through molecular recognition processes (Rajam et al., 2017).

Cocrystal Formation with Carboxylic Acids

Research has also delved into the formation of cocrystals involving this compound and various carboxylic acids. These cocrystals exhibit robust hydrogen bonding patterns and distinct structural motifs, suggesting the compound's versatility in forming stable structures with potential pharmaceutical applications (Rajam et al., 2018).

Antifungal Applications

The compound has shown promising antifungal effects against significant types of fungi such as Aspergillus terreus and Aspergillus niger. Derivatives of this compound exhibited significant antifungal activity, indicating its potential as a bioactive molecule in the development of new antifungal agents (Jafar et al., 2017).

Antiangiogenic Potential

Studies have also explored the antiangiogenic properties of derivatives of this compound. Docking studies revealed significant binding energy affinity with VEGFR-2 kinase, suggesting the compound's potential as a powerful antiangiogenic agent. The compound and its derivatives demonstrated promising theoretical results for binding energy, indicating their potential in medical applications targeting angiogenesis (Jafar & Hussein, 2021).

Properties

IUPAC Name

4-chloro-N,5-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXFLKDXWGJFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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